N-methoxy-N-methyl-2-(2-oxopyrrolidin-1-yl)acetamide
Overview
Description
N-methoxy-N-methyl-2-(2-oxopyrrolidin-1-yl)acetamide is a useful research compound. Its molecular formula is C8H14N2O3 and its molecular weight is 186.21 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
N-methoxy-N-methyl-2-(2-oxopyrrolidin-1-yl)acetamide is a derivative of pyrrolidin-2-one . Pyrrolidin-2-one derivatives are known to exhibit psychotropic and cerebroprotective effects . They are widely used for the treatment of central nervous system and cerebrovascular disorders . .
Mode of Action
It is known that pyrrolidin-2-one derivatives, to which this compound is related, interact with their targets in the central nervous system to exert their effects .
Biochemical Pathways
It is known that pyrrolidin-2-one derivatives, to which this compound is related, can affect various biochemical pathways in the central nervous system .
Result of Action
It is known that pyrrolidin-2-one derivatives, to which this compound is related, can have psychotropic and cerebroprotective effects .
Biochemical Analysis
Biochemical Properties
N-methoxy-N-methyl-2-(2-oxopyrrolidin-1-yl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to modulate the activity of acetylcholine receptors, which are crucial for neurotransmission. Additionally, this compound can influence the function of glutamate receptors, thereby affecting synaptic plasticity and cognitive functions .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to enhance cell signaling pathways, particularly those involving cyclic AMP (cAMP) and protein kinase A (PKA). This modulation can lead to increased gene expression of neurotrophic factors, which support neuron growth and survival. Furthermore, the compound can alter cellular metabolism by influencing the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on acetylcholine and glutamate receptors, enhancing their activity. This binding can lead to increased calcium ion influx, which is essential for various cellular functions. Additionally, the compound can inhibit certain enzymes, such as acetylcholinesterase, thereby prolonging the action of neurotransmitters in the synaptic cleft .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over different time periods. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that continuous exposure to this compound can lead to sustained enhancement of cognitive functions and neuronal health. Prolonged use may also result in adaptive changes in receptor sensitivity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive functions without significant adverse effects. At higher doses, it can lead to toxicity, manifesting as neurodegeneration and impaired motor functions. Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired therapeutic effects without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes. The metabolites are then excreted through the kidneys. The compound can also influence metabolic flux by modulating the activity of key enzymes involved in glycolysis and the citric acid cycle .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. The compound interacts with specific transporters and binding proteins, facilitating its uptake and accumulation in target tissues. This distribution is crucial for its therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is essential for its activity. The compound is primarily localized in the cytoplasm and can be found in various organelles, including the mitochondria and endoplasmic reticulum. Post-translational modifications, such as phosphorylation, can influence its targeting to specific compartments, thereby modulating its function .
Properties
IUPAC Name |
N-methoxy-N-methyl-2-(2-oxopyrrolidin-1-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3/c1-9(13-2)8(12)6-10-5-3-4-7(10)11/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOQQJQNYUDOHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CN1CCCC1=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.